molecular formula C15H22O B14585222 (4S)-2,2,4-trimethyl-1-phenylhexan-1-one CAS No. 61067-08-1

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one

Cat. No.: B14585222
CAS No.: 61067-08-1
M. Wt: 218.33 g/mol
InChI Key: GGOGCBHTGCQBEF-LBPRGKRZSA-N
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Description

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2,4-trimethyl-1-phenylhexan-1-one typically involves the use of Grignard reagents. One common method is the reaction of 2,2,4-trimethylpentan-3-one with phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2,2,4-trimethyl-1-phenylhexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-trimethyl-1-phenylpentan-1-one
  • 2,2,4-trimethyl-1-phenylbutan-1-one

Uniqueness

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity or interactions are required.

Properties

CAS No.

61067-08-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(4S)-2,2,4-trimethyl-1-phenylhexan-1-one

InChI

InChI=1S/C15H22O/c1-5-12(2)11-15(3,4)14(16)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3/t12-/m0/s1

InChI Key

GGOGCBHTGCQBEF-LBPRGKRZSA-N

Isomeric SMILES

CC[C@H](C)CC(C)(C)C(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)CC(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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